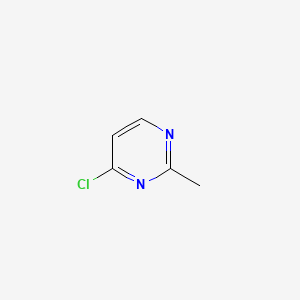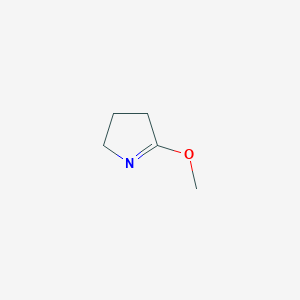
4-Chloro-2-methylpyrimidine
Overview
Description
4-Chloro-2-methylpyrimidine is a chemical compound with the molecular formula C5H5ClN2 . It has a molecular weight of 128.56 . It is used as a reagent in the preparation of (pyridylmethyl)-/(pyrimidin-4-ylmethyl)-dihydroquinolines .
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methylpyrimidine can be represented by the InChI code 1S/C5H5ClN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3 . The canonical SMILES string representation is CC1=NC=CC(=N1)Cl .
Physical And Chemical Properties Analysis
4-Chloro-2-methylpyrimidine has a molecular weight of 128.56 g/mol . It has a XLogP3-AA value of 1.6, indicating its lipophilicity . It has no hydrogen bond donors and two hydrogen bond acceptors . The topological polar surface area is 25.8 Ų . The heavy atom count is 8 .
Scientific Research Applications
Chemical Synthesis
“4-Chloro-2-methylpyrimidine” is a chemical compound that is often used in various chemical syntheses . It is a key component in the production of a wide range of chemical products, including pharmaceuticals and agrochemicals .
Antifungal Applications
Research has shown that pyrimidine derivatives, including “4-Chloro-2-methylpyrimidine”, have significant antifungal properties . These compounds have been evaluated in vitro against fourteen phytopathogenic fungi, and the results indicated that most of the synthesized compounds possessed fungicidal activities .
Nitrification Inhibition
“4-Chloro-2-methylpyrimidine” is also known to be a nitrification inhibitor . This means it can be used to control the rate at which nitrates are produced in the soil, which can be beneficial for agricultural applications .
Biological Activities
Pyrimidine derivatives, including “4-Chloro-2-methylpyrimidine”, have been found to have diverse biological activities . This makes them of interest in a variety of research fields, including life sciences, material science, and analytical studies .
Pharmaceutical Research
“4-Chloro-2-methylpyrimidine” and its derivatives have been used in the synthesis of various pharmaceutical compounds . These compounds have shown potential in the treatment of various diseases and conditions .
Agrochemical Applications
Pyrimidine derivatives, including “4-Chloro-2-methylpyrimidine”, have found significant use in the field of agrochemicals . They have been used in the synthesis of various fungicides that are used in agriculture .
Safety and Hazards
4-Chloro-2-methylpyrimidine is classified under GHS07 for safety . The signal word is “Warning” and the hazard statements include H302, indicating that it is harmful if swallowed . The precautionary statements include P301 + P312 + P330, suggesting that if swallowed, call a poison center or doctor if you feel unwell, and rinse mouth .
Relevant Papers
One relevant paper is "Synthesis of substituted pyridines with diverse functional groups via the remodeling of (Aza)indole/Benzofuran skeletons" . This paper discusses the synthesis of substituted pyridines, which are important structural motifs found in numerous bioactive molecules. The paper reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
properties
IUPAC Name |
4-chloro-2-methylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5ClN2/c1-4-7-3-2-5(6)8-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTVJRYCMIZPMX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40329848 | |
| Record name | 4-Chloro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
128.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methylpyrimidine | |
CAS RN |
4994-86-9 | |
| Record name | 4-Chloro-2-methylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40329848 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-methylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of 4-Chloro-2-methylpyrimidine in the synthesis of the target compounds?
A1: 4-Chloro-2-methylpyrimidine serves as a crucial starting material in the synthesis of 5-benzyl-4-cyanomethyl-2-methylpyrimidine derivatives. The chlorine atom at the 4-position of the pyrimidine ring acts as a leaving group, allowing for nucleophilic substitution reactions with tert-butylcyanoacetate. [] This reaction is key to introducing the cyanomethyl group at the 4-position, leading to the desired derivatives.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,6-Bis(benzo[d]oxazol-2-yl)pyridine](/img/structure/B1348275.png)


![Pyridine-2-carboxylic acid [3-(3-dimethylamino-propylamino)-propyl]-amide](/img/structure/B1348282.png)
![7-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid](/img/structure/B1348284.png)
![5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-2-furoic acid](/img/structure/B1348289.png)







